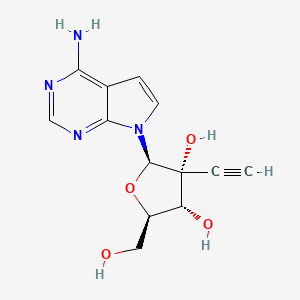

NITD008

Übersicht

Beschreibung

NITD008 ist eine antivirale Verbindung, die als Adenosin-Analogon klassiert wird, eine Art Nukleosid-Analogon. Es wurde als potenzielle Behandlung für Flavivirus-Infektionen entwickelt und zeigt eine breitgefächerte antivirale Aktivität gegen viele verwandte Viren wie Dengue-Virus, West-Nil-Virus, Gelbfieber-Virus, Powassan-Virus, Hepatitis-C-Virus, Kyasanur-Waldkrankheits-Virus, Omsk-Hämorrhagiefieber-Virus und Zika-Virus . this compound erwies sich in präklinischen Tierversuchen als zu toxisch, um für Humanstudien geeignet zu sein, wird aber weiterhin in der Forschung eingesetzt, um verbesserte Behandlungen für neu auftretende virale Krankheiten zu finden .

Wissenschaftliche Forschungsanwendungen

NITD008 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Antivirale Forschung: This compound wird als Referenzinhibitor in Studien verwendet, die darauf abzielen, neue antivirale Medikamente zu entdecken. .

Biologische Studien: This compound wird verwendet, um die Mechanismen der Virusreplikation und die Rolle der RNA-abhängigen RNA-Polymerase bei Flavivirus-Infektionen zu untersuchen.

Medikamentenentwicklung: Forscher verwenden this compound, um nach potenziellen antiviralen Verbindungen zu suchen und die Struktur-Wirkungs-Beziehungen von Nukleosid-Analoga zu verstehen.

Wirkmechanismus

This compound übt seine antivirale Wirkung aus, indem es die RNA-abhängige RNA-Polymerase-Aktivität von Flaviviren hemmt . Die Verbindung wirkt als Kettenabbrecher während der viralen RNA-Synthese und verhindert die Replikation der viralen RNA . Die Triphosphatform von this compound hemmt die Polymeraseaktivität direkt, was zur Unterdrückung der Virusreplikation führt .

Wirkmechanismus

Target of Action

NITD008, also known as (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol, is an antiviral drug classified as an adenosine analog . The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of various flaviviruses . RdRp is an essential protein for RNA viruses, playing a crucial role in the replication of the viral genome .

Mode of Action

This compound interacts with its target, the RdRp, by functioning as a chain terminator during viral RNA synthesis . This means that this compound, in its triphosphate form, directly inhibits the RdRp activity, preventing the virus from replicating its RNA and thus halting the propagation of the virus .

Biochemical Pathways

The biochemical pathway affected by this compound is the viral RNA replication pathway. By inhibiting the RdRp, this compound disrupts the replication of the viral RNA, which is a critical step in the life cycle of RNA viruses . This disruption prevents the virus from producing more copies of itself, thereby limiting the spread of the virus within the host.

Result of Action

The result of this compound’s action is a significant reduction in viral replication. In vitro and in vivo studies have shown that this compound can potently inhibit various flaviviruses, including dengue virus, West Nile virus, yellow fever virus, and Powassan virus . In the case of dengue virus-infected mice, treatment with this compound suppressed peak viremia, reduced cytokine elevation, and completely prevented the infected mice from death .

Action Environment

It is known that this compound proved too toxic in pre-clinical animal testing to be suitable for human trials . Despite this, this compound continues to be used in research to find improved treatments for emerging viral diseases .

Biochemische Analyse

Biochemical Properties

NITD008 interacts with the RNA-dependent RNA polymerase (RdRp) of flaviviruses . It functions as a chain terminator during viral RNA synthesis . The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

This compound has been shown to have potent in vitro and in vivo antiviral activity against various viruses . It can effectively inhibit the historical and contemporary strains of these viruses in cultures . This compound also influences cell function by inhibiting viral genome RNA replication .

Molecular Mechanism

The molecular mechanism of this compound involves direct inhibition of the RNA-dependent RNA polymerase activity of flaviviruses . This indicates that this compound functions as a chain terminator during viral RNA synthesis .

Temporal Effects in Laboratory Settings

This compound has shown to have potent inhibitory effects over time in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has shown to have good in vivo pharmacokinetic properties . Treatment of DENV-infected mice with this compound suppressed peak viremia, reduced cytokine elevation, and completely prevented the infected mice from death . It was found to be too toxic in pre-clinical animal testing for human trials .

Transport and Distribution

This compound is orally bioavailable and has good pharmacokinetic properties . Following intravenous injection, this compound has a high volume of distribution and a low systemic clearance, resulting in a long elimination half-life .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

NITD008 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Ethinylgruppe kann an Substitutionsreaktionen mit verschiedenen Nucleophilen teilnehmen.

Cycloadditionsreaktionen: Die Alkingruppe in this compound kann mit azidhaltigen Molekülen eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) eingehen.

Oxidations- und Reduktionsreaktionen: Die Hydroxylgruppen im Riboseanteil können unter geeigneten Bedingungen oxidiert oder reduziert werden.

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Kupferkatalysatoren für Cycloadditionsreaktionen und verschiedene Oxidations- oder Reduktionsmittel für die Modifikation von Hydroxylgruppen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

NITD008 ähnelt anderen Adenosin-Analoga, wie z. B.:

Favipiravir: In mehreren Ländern für die Behandlung von COVID-19 zugelassen.

MK-608: Ein Medikament mit ähnlicher Struktur.

Remdesivir: Ein von der FDA zugelassenes antivirales Medikament mit ähnlicher Struktur.

Ribavirin: Ein weiteres antivirales Medikament mit teratogenen Nebenwirkungen.

Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner potenten Hemmung einer breiten Palette von Flaviviren, obwohl seine Toxizität seinen Einsatz in klinischen Umgebungen begrenzt .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRAIOQPSBRMOV-NRMKKVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159354 | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044589-82-3 | |

| Record name | 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NITD-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITD-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NITD008 functions as a nucleoside analogue, specifically an adenosine analogue. It is metabolized within infected cells to its active triphosphate form. This active form directly targets the RNA-dependent RNA polymerase (RdRp) of various viruses, including dengue virus, Zika virus, and enterovirus 71. [, , ] By acting as a chain terminator during viral RNA synthesis, this compound effectively inhibits viral replication. []

ANone: In various in vivo models, this compound has demonstrated the ability to:

- Reduce peak viremia: Significantly lowering the amount of virus circulating in the bloodstream. []

- Decrease cytokine elevation: Attenuating the excessive immune response often associated with severe viral infections. []

- Improve survival rates: Demonstrating a protective effect against mortality in animal models of dengue and Zika virus infections. [, ]

ANone: this compound is a nucleoside analogue with the following chemical name: (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol. Unfortunately, specific data regarding its molecular formula, weight, and spectroscopic properties are not available in the provided research papers.

ANone: While the provided research doesn't delve into specific SAR studies, it does highlight the importance of the nucleoside scaffold for the antiviral activity of this compound. Modifications to this core structure could potentially impact its interaction with viral RdRp and alter its potency. Further research is needed to explore specific structure-activity relationships.

A: Yes, resistance to this compound has been observed in vitro. Studies on enterovirus 71 have identified mutations in the viral 3A and 3D polymerase regions that confer resistance. Interestingly, a combination of both 3A and 3D mutations leads to higher resistance levels, suggesting a collaborative role for these proteins in viral replication and resistance development. []

A: Research indicates that this compound exhibits favorable pharmacokinetic properties: * Bioavailability: It is orally bioavailable. []* Metabolism: Dengue virus infection can trigger cytokine production in PBMCs, reducing the efficiency of conversion of the prodrug to its active triphosphate form. []

ANone: Yes, this compound has demonstrated promising efficacy in preclinical studies:

- Dengue virus: In mouse models, it suppressed peak viremia, reduced cytokine elevation, and improved survival rates. [, ]

- Zika virus: It effectively reduced viremia and prevented mortality in A129 mice. []

- Enterovirus 71: Oral administration reduced viral loads in various organs, prevented clinical symptoms, and improved survival. []

- West Nile virus: Showed efficacy in combination with histone deacetylase inhibitor vorinostat in ameliorating infection. []

ANone: this compound has shown potent in vitro activity against a broad range of viruses:

- Dengue virus: Effective against all four serotypes. [, ]

- Zika virus: Inhibits both historical and contemporary strains. [, , , ]

- Enterovirus 71: Demonstrated potent inhibition. [, ]

- Feline calicivirus: Showed activity against virulent systemic disease strains. []

- Norovirus: Inhibited murine norovirus and human norovirus replicons. []

- West Nile virus: Demonstrated potent inhibition. [, ]

- Yellow fever virus: Showed inhibitory activity. []

- Powassan virus: Exhibited inhibitory activity. []

- Hepatitis C virus: Demonstrated some suppressive activity. [, ]

- Hepatitis E virus: Showed potent inhibition, with synergistic effects in combination with GPC-N114. [, ]

- Ophidian serpentoviruses: Exhibited potent antiviral activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)